molecular formula C17H20N4O2 B6782817 3,4-dihydro-2H-chromen-3-yl-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]methanone

3,4-dihydro-2H-chromen-3-yl-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]methanone

Cat. No.: B6782817
M. Wt: 312.37 g/mol
InChI Key: OBJSGXYHGUAZAN-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-chromen-3-yl-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]methanone is a complex organic compound that belongs to the class of chromenes and triazoles. Chromenes are known for their diverse biological activities, while triazoles are recognized for their role in medicinal chemistry. This compound combines the structural features of both chromenes and triazoles, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-chromen-3-yl-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]methanone typically involves multi-step reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-chromen-3-yl-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the chromene moiety can lead to the formation of chromone derivatives, while substitution reactions involving the azetidine ring can yield various substituted azetidines .

Scientific Research Applications

3,4-dihydro-2H-chromen-3-yl-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-chromen-3-yl-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]methanone involves its interaction with specific molecular targets. The chromene moiety can interact with enzymes and receptors, while the triazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dihydro-2H-chromen-3-yl-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]methanone is unique due to the combination of the chromene, triazole, and azetidine moieties in a single molecule. This structural complexity provides a wide range of potential biological activities and chemical reactivity, making it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

3,4-dihydro-2H-chromen-3-yl-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-11-18-12(2)21(19-11)15-8-20(9-15)17(22)14-7-13-5-3-4-6-16(13)23-10-14/h3-6,14-15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJSGXYHGUAZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)C2CN(C2)C(=O)C3CC4=CC=CC=C4OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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